molecular formula C11H17N B1297910 N-Isopropyl-3,5-dimethylaniline CAS No. 52827-66-4

N-Isopropyl-3,5-dimethylaniline

Cat. No. B1297910
CAS RN: 52827-66-4
M. Wt: 163.26 g/mol
InChI Key: YJJBVFMQPRKIQJ-UHFFFAOYSA-N
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Description

N-Isopropyl-3,5-dimethylaniline (NPDM) is an organic compound with a molecular formula of C9H15N. It is a colorless, flammable liquid with an aromatic odor. NPDM is commonly used as a precursor in the production of pharmaceuticals and chemicals, as well as in the manufacture of dyes and pigments. It is also used as a solvent in the production of rubber, plastics, and resins.

Scientific Research Applications

Frustrated Lewis Pair Behavior

N-Isopropyl-3,5-dimethylaniline exhibits interesting behavior when reacted with the Lewis acid B(C6F5)3. This reaction forms adducts significant in the study of frustrated Lewis pairs, a concept relevant in organometallic chemistry and catalysis. The specific adducts formed have been studied for their unique structural and reactive properties (Voss et al., 2012).

DNA Adduct Formation

This compound has been studied for its role in forming DNA adducts. Investigations on its N-hydroxylated metabolite show significant interactions with DNA, leading to the formation of various DNA adducts. These studies are crucial in understanding the mutagenic and potential carcinogenic properties of such compounds (Cui et al., 2007).

Supercritical Fluid Chromatography

The substance has been used in the development of analytical methods for supercritical fluid chromatography. This technique helps in identifying environmental exposures to specific isomers of dimethylanilines, contributing to understanding exposure-health outcome relationships (Strife et al., 2009).

Kinetics of Alkylation

Studies on the alkylation of analog compounds with isopropyl alcohol in sulfuric acid provide insights into the kinetics of reactions involving this compound. These findings are significant in the field of organic synthesis and reaction mechanism analysis (Okhrimenko et al., 1984).

Ultraviolet Relaxation Dynamics

Research on the ultraviolet relaxation dynamics of this compound contributes to the understanding of non-adiabatic relaxation dynamics in organic molecules. This is crucial in photochemistry and photophysics, impacting solar energy conversion and photochemical reaction mechanisms (Thompson et al., 2015).

Intracellular ROS Generation

Studies on the generation of reactive oxygen species (ROS) by 3,5-dimethylaminophenol, a derivative of this compound, provide insights into molecular mechanisms that might lead to cancer. This research is pivotal in understanding the cellular and molecular biology of cancer and the role of environmental pollutants in oncogenesis (Chao et al., 2014).

Genotoxicity in Mammalian Cells

The role of this compound and its derivatives in genotoxicity has been explored in mammalian cells. Understanding the mechanism of action of these compounds is critical in toxicology and cancer research (Chao et al., 2012).

Safety and Hazards

N-Isopropyl-3,5-dimethylaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity .

Future Directions

There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The future directions of N-Isopropyl-3,5-dimethylaniline could involve further exploration of its potential applications in this area.

properties

IUPAC Name

3,5-dimethyl-N-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-8(2)12-11-6-9(3)5-10(4)7-11/h5-8,12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJBVFMQPRKIQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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